8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
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Overview
Description
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from pericarpium citri reticulatae . It is a flavonoid compound that displays significant potential to act as an effective antifungal agent .
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is represented by the formula C21H22O9 . The SMILES representation of the molecule is O=C1C(OC)=C(C2=CC=C(OC)C(OC)=C2)OC3=C(O)C(OC)=C(OC)C(OC)=C13 .Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is 418.00 . It is a powder form and is stable for two years when stored at the recommended temperature .Scientific Research Applications
Anticancer Activity
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone (also known as 5-OH-HxMF) has been found to inhibit the growth of human cancer cells and induce apoptosis in HL-60 cells . This is achieved through the modulation of mitochondrial functions regulated by reactive oxygen species (ROS) .
Anti-Inflammatory Activity
This compound has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) through the cAMP/ERK/CREB signaling pathway . This activity reduces the phosphodiesterase activity in C6 glioma, which is associated with inflammation .
Cardiovascular Disease Prevention
Epidemiological and animal studies suggest that citrus flavonoids, including 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone, may have a protective effect against cardiovascular diseases .
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline nucleus, which is similar to the structure of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone, have been found to exhibit a wide range of biological activities, including antimicrobial effects .
Antifungal Effects
Similar to its antimicrobial activity, 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone may also have antifungal effects due to its structural similarity to 8-hydroxyquinoline compounds .
Potential Alzheimer’s Disease Treatment
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone could potentially be used in the treatment of Alzheimer’s disease. This is suggested by the fact that 8-hydroxyquinoline derivatives have been found to have therapeutic value in Alzheimer’s disease .
Mechanism of Action
Target of Action
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from pericarpium citri reticulatae
Mode of Action
It is known that polymethoxyflavones (pmfs), including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .
Biochemical Pathways
For example, some PMFs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF) through the cAMP/ERK/CREB signaling pathway .
Result of Action
It is known that pmfs, including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .
Action Environment
It is known that the activity of many compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLYUURCCQYFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
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